

2-Fluoro-5-hydroxybenzaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzaldehyde

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An In-Depth Technical Guide to 2-Fluoro-5-hydroxybenzaldehyde

This guide provides a comprehensive overview of **2-Fluoro-5-hydroxybenzaldehyde**, a valuable aromatic building block in organic synthesis. It details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Nomenclature

2-Fluoro-5-hydroxybenzaldehyde is a substituted benzaldehyde with a fluorine atom and a hydroxyl group attached to the benzene ring.

- IUPAC Name: **2-fluoro-5-hydroxybenzaldehyde**[\[1\]](#)
- Chemical Structure:
 - The structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, a fluorine atom (-F) at position 2, and a hydroxyl group (-OH) at position 5.
 - SMILES: C1=CC(=C(C=C1O)C=O)F[\[1\]](#)
 - InChI: InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The key quantitative data for **2-Fluoro-5-hydroxybenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₅ FO ₂	[1] [3]
Molecular Weight	140.11 g/mol	[1] [2] [3]
CAS Number	103438-84-2	[1] [2] [4]
Appearance	White to light brown solid	[2]
Melting Point	74-75 °C	[2]
Boiling Point (Predicted)	257.6 ± 20.0 °C	[2]
Density (Predicted)	1.350 ± 0.06 g/cm ³	[2]
pKa (Predicted)	9.25 ± 0.18	[2]
Solubility	Difficult to dissolve in water; soluble in organic solvents like ethyl acetate and dichloromethane.	[2]

Experimental Protocols

The synthesis of **2-Fluoro-5-hydroxybenzaldehyde** is crucial for its application in further chemical reactions. A common laboratory-scale synthesis involves the demethylation of 2-fluoro-5-methoxybenzaldehyde.

Protocol: Synthesis via Demethylation of 2-Fluoro-5-methoxybenzaldehyde[\[2\]](#)

This protocol details the procedure for synthesizing **2-Fluoro-5-hydroxybenzaldehyde** from its methoxy precursor.

Materials:

- 2-Fluoro-5-methoxybenzaldehyde
- Boron tribromide (BBr_3) solution (1.0 M in heptane)
- Dichloromethane (CH_2Cl_2)
- Ethyl acetate
- Water
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane

Procedure:

- A solution of 2-fluoro-5-methoxybenzaldehyde in dichloromethane is prepared in a reaction vessel.
- The solution is cooled to $-78\text{ }^\circ\text{C}$ using a suitable cooling bath.
- Boron tribromide (BBr_3) solution (1.0 M in heptane, 4 mL, 4 mmol) is added dropwise to the cooled solution.[2]
- The reaction mixture is stirred continuously at $-78\text{ }^\circ\text{C}$ for 1 hour.[2]
- The mixture is then allowed to slowly warm to $0\text{ }^\circ\text{C}$ and is stirred for an additional 2 hours.[2]
- Upon completion of the reaction, the mixture is carefully poured into water to quench the reaction.
- The product is extracted from the aqueous layer using ethyl acetate (3 x 10 mL).[2]
- The combined organic phases are washed sequentially with water and saturated brine solution.[2]

- The organic layer is dried over anhydrous sodium sulfate.[2]
- The solvent is removed by concentration under reduced pressure.
- The resulting residue is purified by silica gel column chromatography, using a gradient of 0-20% ethyl acetate in hexane as the eluent, to yield the final product as a white solid.[2]

Synthesis Workflow

The logical flow of the experimental protocol for the synthesis of **2-Fluoro-5-hydroxybenzaldehyde** can be visualized as a straightforward workflow.



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Caption: Synthesis workflow for **2-Fluoro-5-hydroxybenzaldehyde**.

Applications and Safety

Applications: **2-Fluoro-5-hydroxybenzaldehyde** serves as a key intermediate in organic synthesis. It is notably used in the enantioselective synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) derivatives, which are important chiral ligands and auxiliaries.[2] Its reactive aldehyde and hydroxyl groups, combined with the electronic effects of the fluorine atom, make it a versatile precursor for various physiologically active compounds.

Safety and Handling: This compound is classified with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1] Store under inert gas (nitrogen or argon) at 2-8°C.[2]

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References

- 1. 2-Fluoro-5-hydroxybenzaldehyde | C7H5FO2 | CID 587247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-5-HYDROXYBENZALDEHYDE CAS#: 103438-84-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-Fluoro-5-hydroxybenzaldehyde [oakwoodchemical.com]
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